molecular formula C17H20N4OS B2483011 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034233-92-4

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2483011
CAS RN: 2034233-92-4
M. Wt: 328.43
InChI Key: BGGYKYZEZFGFED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the design and reaction of precursor molecules under specific conditions to achieve the desired chemical structure. For example, the synthesis of biphenyl moiety linked with aryl piperazine derivatives, which share a similar structural motif to the compound , involves pharmacological evaluations and computational studies including QSAR and descriptor-based similarity studies (Bhosale et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using various spectroscopic techniques. For instance, the study by Govindhan et al. (2017) utilized IR, NMR, and MS studies for the characterization of a synthesized compound, providing detailed insights into its molecular structure and stability (Govindhan et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving related compounds can be diverse, reflecting on their reactivity and interaction with other chemical entities. For example, Amani and Nematollahi (2012) discussed electrochemical syntheses of arylthiobenzazoles, highlighting the electrochemically generated p-quinone imine's role in Michael addition reactions (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of such compounds, including their thermal stability and crystalline structure, can be examined through techniques like TGA, DSC, and single crystal XRD analysis, as demonstrated in the work by Govindhan et al. (Govindhan et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with biological targets, is crucial for assessing the compound's potential utility. The electrochemical study by Amani and Nematollahi provides insights into the chemical behavior of related compounds under specific conditions (Amani & Nematollahi, 2012).

Scientific Research Applications

Pharmacological and Biochemical Properties Compounds like MT-45, a psychoactive substance with opioid analgesic properties, have been studied for their clinical effects and potential therapeutic applications. MT-45 has been associated with adverse symptoms such as unconsciousness and respiratory depression, highlighting the importance of understanding the pharmacokinetics and toxicology of new psychoactive substances (Helander, Bäckberg, & Beck, 2014)[https://consensus.app/papers/mt45-substance-associated-loss-unconsciousness-helander/e49e8ae0a1345f7a9b6c1b65967a7de9/?utm_source=chatgpt].

Metabolic Pathways The metabolism and disposition of substances with complex structures are crucial for their development as therapeutic agents. For example, the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans provides insights into the metabolic pathways, principal circulating components, and elimination routes of such compounds, which is essential for predicting their behavior in the human body (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011)[https://consensus.app/papers/disposition-metabolism-14csb649868-orexin-receptor-renzulli/7152e90a5b5a57cab3fe1321e3d96f52/?utm_source=chatgpt].

properties

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-17(11-13-5-10-23-12-13)21-8-6-20(7-9-21)16-4-3-15(18-19-16)14-1-2-14/h3-5,10,12,14H,1-2,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGYKYZEZFGFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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